molecular formula C14H14O2 B11891611 1-(3-Methoxyphenoxy)-2-methylbenzene

1-(3-Methoxyphenoxy)-2-methylbenzene

Cat. No.: B11891611
M. Wt: 214.26 g/mol
InChI Key: GTFZCDVIRUQDED-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenoxy)-2-methylbenzene is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol . As a diaryl ether derivative, it features a central benzene core substituted with both a 3-methoxyphenoxy group and a methyl group, a structure that makes it a valuable intermediate in various research fields. This compound is primarily utilized in chemical synthesis and materials science research, where it may serve as a building block for the development of more complex molecules, such as polymers or ligands for catalytic systems. Its structure suggests potential for applications in the study of organic electronic materials or as a model compound in analytical chemistry studies. Researchers value this substance for its specific isomeric purity and well-defined structure, which are critical for reproducible experimental results. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-methoxy-3-(2-methylphenoxy)benzene

InChI

InChI=1S/C14H14O2/c1-11-6-3-4-9-14(11)16-13-8-5-7-12(10-13)15-2/h3-10H,1-2H3

InChI Key

GTFZCDVIRUQDED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC(=C2)OC

Origin of Product

United States

Advanced Computational and Theoretical Investigations of 1 3 Methoxyphenoxy 2 Methylbenzene

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical calculations provide profound insights into the fundamental characteristics of a molecule, including its three-dimensional structure and the distribution of electrons. These computational approaches are pivotal in understanding the intrinsic nature of 1-(3-Methoxyphenoxy)-2-methylbenzene.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. researchgate.netnih.gov This process minimizes the total energy of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

The electronic properties of methylbenzene molecules can be significantly influenced by the addition of side groups. researchgate.net For instance, studies on related aromatic compounds have shown that the presence of substituents like a methyl group can alter the electronic properties of the benzene (B151609) ring. researchgate.net DFT calculations allow for a detailed analysis of the electron density distribution, revealing how the methoxyphenoxy and methyl groups electronically influence the benzene core of the molecule. This includes mapping the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, crucial for understanding its reactive behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netgrowingscience.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. growingscience.com For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack, guiding the understanding of its potential chemical transformations. researchgate.netyoutube.com

Spectroscopic Parameter Prediction and Validation

Computational methods are also instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their vibrational and magnetic properties.

Computational Simulations of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the various vibrational modes of a molecule. chimia.chchimia.ch DFT calculations can accurately predict these vibrational frequencies. scispace.com For a molecule with 'n' atoms, there are 3n-6 fundamental vibrational modes. mdpi.com Theoretical calculations provide the frequencies and intensities of these modes, which can be visualized as a theoretical spectrum. researchgate.net

For complex molecules, the assignment of experimental vibrational bands to specific atomic motions can be challenging. Computational analysis, through methods like Potential Energy Distribution (PED), helps in making definitive assignments of the observed IR and Raman bands to specific stretching, bending, and torsional motions within the this compound molecule. mdpi.com For example, the characteristic stretching vibrations of C-H bonds in aromatic systems typically appear in the 3100–3000 cm⁻¹ region, while C-C stretching vibrations in the aromatic ring are found between 1625–1430 cm⁻¹. mdpi.commdpi.com

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. liverpool.ac.uk Computational chemistry offers methods to predict ¹H and ¹³C NMR chemical shifts. idc-online.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating theoretical chemical shifts. liverpool.ac.uknih.gov

These predictions are highly sensitive to the chosen computational method (functional and basis set) and the molecular geometry used. nih.gov By comparing the calculated NMR data with experimental spectra, researchers can confirm the assigned structure of this compound. nih.gov Machine learning models are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts, achieving mean absolute errors as low as 2.05 ppm for ¹³C and 0.165 ppm for ¹H shifts in some cases. arxiv.org

Computational Method Predicted ¹³C MAE (ppm) Predicted ¹H MAE (ppm)
Machine Learning (GNN-based)1.3550.224
Machine Learning (HSQC)2.050.165
Increments (Pretsch)5.50.19

Table showing a comparison of historically achieved Mean Absolute Errors (MAEs) for ¹H and ¹³C NMR chemical shift predictions using different methods. arxiv.orgsourceforge.io

Intermolecular Interactions and Supramolecular Assembly Studies

Understanding how molecules of this compound interact with each other is key to predicting its macroscopic properties, such as its physical state and crystal structure. These interactions govern the formation of larger, ordered structures known as supramolecular assemblies.

Theoretical studies can model the non-covalent interactions, such as van der Waals forces and potential hydrogen bonds, that dictate how individual molecules pack together in the solid state. rsc.org For instance, in crystals of similar substituted benzene derivatives, molecules often arrange in specific patterns, such as anti-ferroelectric packing, to maximize favorable intermolecular contacts. rsc.org By analyzing the potential energy surface of interacting molecules, computational methods can predict the most stable packing arrangements and the resulting supramolecular architecture. mpg.deresearchgate.net These studies are crucial for understanding the material properties of this compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of significant intermolecular contacts. The d_norm surface displays areas with distances shorter than van der Waals radii in red, contacts with distances equal to the sum of van der Waals radii in white, and longer-distance contacts in blue. nih.gov

For a molecule like this compound, which contains hydrogen, carbon, and oxygen atoms, the primary intermolecular interactions expected would be hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. The analysis of these interactions is crucial for understanding the crystal packing of the compound.

Complementing the 3D Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. crystalexplorer.netmdpi.com These plots are generated by plotting the distances from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). mdpi.comresearchgate.net The color of each point on the plot indicates the relative frequency of that particular contact, ranging from blue (low frequency) to red (high frequency). crystalexplorer.net

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of comparable structures, is presented in the table below. This table illustrates the percentage contribution of each type of interaction to the total Hirshfeld surface area.

Interaction Type Hypothetical Percentage Contribution
H···H~40-60%
C···H/H···C~15-25%
O···H/H···O~10-20%
C···C~5-10%
Other<5%

Molecular Dynamics Simulations and Ligand-Receptor Interaction Modeling

Computational docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govscispace.com This method is instrumental in drug discovery for identifying potential biological targets and elucidating mechanisms of action. nih.govf1000research.com The process involves generating a multitude of possible conformations of the ligand within the binding site of the target protein and scoring them based on their steric and energetic compatibility.

For a molecule such as this compound, a computational repurposing campaign could be initiated to identify potential protein targets. f1000research.com This would involve screening the compound against a large library of protein structures from databases like the Protein Data Bank (PDB). f1000research.com The selection of putative targets would be based on the docking scores, which estimate the binding affinity.

Given the structural features of this compound, potential targets could include enzymes or receptors with hydrophobic pockets that can accommodate the aromatic rings. The methoxy (B1213986) group could potentially form hydrogen bonds with appropriate residues in the binding site.

Following the initial identification of putative targets through docking, the next step involves a more detailed exploration of the binding affinities and conformational dynamics. The binding affinity, often expressed as the binding free energy, provides a more accurate measure of the strength of the ligand-receptor interaction than the initial docking score.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the key intermolecular interactions that stabilize the complex.

The binding free energy can be calculated using various computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations would provide a quantitative measure of the binding affinity of this compound to its putative targets.

Computational Technique Information Gained
Molecular DockingPrediction of binding mode and initial estimation of binding affinity.
Molecular DynamicsAssessment of complex stability and conformational changes.
Free Energy CalculationsQuantitative prediction of binding affinity.

Theoretical Evaluation of Linear and Nonlinear Optical Properties

The interaction of molecules with an external electric field, such as that of light, gives rise to linear and nonlinear optical (NLO) phenomena. The theoretical evaluation of these properties is crucial for the design of new materials for optoelectronic applications. The key parameters that describe these properties are the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net

For this compound, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to compute these NLO properties. The results of these calculations would indicate the potential of this molecule for applications in areas such as frequency conversion or optical switching.

A study on similar aromatic compounds, such as 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives, has shown that the presence of donor and acceptor groups can lead to large first hyperpolarizability values, making them attractive for NLO applications. nih.govkorea.ac.kr While this compound does not have strong electron-withdrawing groups, the interplay between the methoxy group (donor) and the aromatic rings could still result in notable NLO properties.

The calculated values of α, β, and γ would provide a fundamental understanding of the molecule's response to an electric field. A higher value of β, for instance, would suggest a stronger second-order NLO response. researchgate.net These theoretical predictions can guide experimental efforts to synthesize and characterize new NLO materials.

Optical Property Symbol Significance
Dipole MomentμMeasure of the molecule's overall polarity.
Linear PolarizabilityαDescribes the linear response of the molecule to an electric field.
First HyperpolarizabilityβGoverns second-order NLO phenomena like second-harmonic generation.
Second HyperpolarizabilityγRelates to third-order NLO effects such as third-harmonic generation.

Mechanistic Studies of Biological Activities Associated with 1 3 Methoxyphenoxy 2 Methylbenzene and Analogues

Exploration of Molecular Mechanisms of Action (MOA)

The biological effects of phenoxybenzene analogues are mediated through diverse molecular mechanisms, including interactions with enzymes, modulation of cellular signaling, and binding to specific receptors.

Analogues of 1-(3-methoxyphenoxy)-2-methylbenzene, particularly those containing phenolic or methoxyphenoxy moieties, have been evaluated for their ability to inhibit various enzymes. This inhibition is a key mechanism underlying their therapeutic potential.

Simple phenolic compounds have been shown to inhibit enzymes such as alpha-amylase, trypsin, and lysozyme. nih.gov This inhibition often occurs through the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzymes, such as free amino and thiol groups. nih.gov More complex analogues have been developed to target specific enzymes with high potency. For instance, derivatives of eugenol (4-allyl-2-methoxyphenoxy), which shares the methoxyphenoxy scaffold, have shown significant inhibitory activity against 5-lipoxygenase (5-LOX), an important enzyme in inflammatory pathways. nih.gov

Other studies have identified potent enzyme inhibitors among related chemical classes. A series of 3-phenylcoumarin derivatives were found to be effective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases, with the most potent compound exhibiting an IC50 value of 56 nM. frontiersin.org Similarly, hybrid molecules incorporating benzene (B151609) sulfonamide and piperazine moieties have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. nih.gov Azinane triazole-based compounds bearing a 3-methyl phenyl group, structurally related to the 2-methylbenzene portion of the target compound, were identified as potent inhibitors of α-glucosidase. nih.gov

The inhibitory activities of several analogues are summarized in the table below.

Compound ClassTarget EnzymeInhibition Value (IC50/Ki)
3-Phenylcoumarin derivative 1Monoamine Oxidase B (MAO-B)56 nM (IC50)
Benzene sulfonamide-piperazine hybrid (Compound 4)Tyrosinase1.19 mM (IC50)
Benzene sulfonamide-piperazine hybrid (Compound 5)Acetylcholinesterase (AChE)1.003 mM (IC50)
Benzene sulfonamide-piperazine hybrid (Compound 2 & 5)Butyrylcholinesterase (BChE)1.008 mM (IC50)
Azinane triazole derivative (Compound 12d)α-Glucosidase36.74 ± 1.24 µM (IC50)

Phenolic compounds, including phenoxybenzene analogues, can exert their biological effects by modulating various intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. nih.gov A primary mechanism involves the regulation of inflammation-associated pathways such as nuclear factor (NF)-κB, activator protein (AP)-1, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov

For example, the phenoxyphenol compound 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) has been identified as a specific inhibitor of Akt, a key kinase in the PI3K/Akt signaling cascade that promotes cell survival and proliferation. scispace.com In a similar vein, studies on hydrophobic phenoxazines, which contain a related diaryl ether-like structure, have shown that they can shut down the Akt/mTOR/p70S6/S6 kinase pathway, leading to antitumor effects. researchgate.net By interfering with these critical signaling nodes, such compounds can influence cellular processes and contribute to their therapeutic effects.

The structural framework of this compound is present in numerous ligands that target specific G protein-coupled receptors (GPCRs) and other receptor systems. The nature of the interaction—agonist or antagonist—is highly dependent on the specific substitutions on the phenoxybenzene core.

Other analogues have been designed to target different receptor systems. Phenoxyethyl derivatives have been investigated as 5-HT1A receptor-biased agonists. acs.org In the realm of opioid research, derivatives of naltrexamine and oxymorphamine have been synthesized to act as peripherally selective agonists and antagonists. nih.gov Additionally, compounds with a 4-tert-butylphenoxy scaffold have been developed as dual-target ligands, acting as antagonists at the histamine H3 receptor while also inhibiting the MAO-B enzyme. mdpi.com

Compound ClassTarget ReceptorActivityPotency (pIC50/Ki)
Phenoxybenzamine-related β-chloroethylaminesα1-adrenoceptorAntagonistup to 7.17 (pIC50)
Phenoxyethyl derivatives5-HT1A ReceptorBiased AgonistData not specified
4-tert-ButylphenoxyalkoxyaminesHistamine H3 ReceptorAntagonist6.7 nM (Ki for lead compound)
1,4-Dioxane derivativesMuscarinic ReceptorsAntagonistData not specified

Apoptosis Induction A significant cellular response to treatment with various phenolic and phenoxy compounds is the induction of apoptosis, or programmed cell death. nih.gov This is a critical mechanism for their anticancer activity. The phenoxyphenol analogue 4-HPPP has been shown to selectively induce apoptosis in human lung cancer cells, an effect characterized by a time-dependent increase in the sub-G1 cell population, a hallmark of apoptotic cells. scispace.com

The mechanisms driving apoptosis can be diverse. The herbicide 2,4-dichlorophenoxyacetic acid, which contains a phenoxy moiety, initiates apoptosis in human lymphocytes through a direct effect on mitochondria, leading to the disruption of the mitochondrial transmembrane potential and subsequent activation of caspases. nih.gov Similarly, 3-phenoxybenzoic acid, a common metabolite of pyrethroid insecticides, induces apoptosis in human hepatocyte cells through the regulation of the key apoptotic proteins Caspase-3 and Bcl-2. tandfonline.com In some cases, such as with certain phenoxazine compounds, a mixed mode of cell death involving both apoptosis and necrosis has been observed. researchgate.net

Membrane Disruption The hydrophobic nature of phenoxybenzene and related structures suggests they can interact with and perturb cellular membranes. While this mechanism is well-documented for antimicrobial peptides, small hydrophobic molecules can also disrupt membrane integrity. nih.govmdpi.com This disruption can occur through several mechanisms, including the permeabilization of the membrane, which leads to the leakage of cellular contents, or the depolarization of the membrane potential. nih.gov Small molecules can insert into the lipid bilayer, causing structural disorganization and increased fluidity. nih.gov Although direct studies on membrane disruption by this compound are not available, this remains a plausible mechanism of action, particularly against microbial cells, by which it or its analogues could exert cytotoxic effects. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological activity of phenoxybenzene analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity by systematically modifying the molecular scaffold.

The rational design and synthesis of chemically modified analogues involve a systematic process of altering different parts of a lead compound to enhance its biological profile. This often begins with a retrosynthetic approach to establish a viable pathway for creating the core scaffold and its derivatives. mdpi.com

SAR studies on 2-phenoxybenzamide analogues with antiplasmodial activity revealed that the substitution pattern on the aryloxy and anilino portions of the molecule significantly impacts potency. mdpi.com For example, replacing a 4-fluorophenoxy substituent with an unsubstituted phenoxy group or a 4-acetamidophenoxy group markedly decreased activity against P. falciparum. mdpi.com This indicates that the electronic and steric properties of the phenoxy ring are critical for the compound's interaction with its biological target.

In the design of pentamidine analogues, researchers varied the heteroatoms (O, N, S) in the linker chain and altered the number of methoxy (B1213986) groups on the terminal benzene rings. nih.gov These modifications were aimed at improving the therapeutic index of the compounds. Similarly, SAR studies of benzo[a]pyrano[2,3-c]phenazine derivatives showed that substitutions on the C ring of the benzophenazine core were critical for their antitumor activity. nih.gov The process of molecular hybridization, where known active motifs like 1,2,4-triazole or 1,3,4-thiadiazole are tethered to a central aromatic core, is another strategy used to design novel compounds with enhanced and selective cytotoxic activity. nih.gov These studies underscore the importance of methodical chemical modification in the development of potent and selective therapeutic agents based on the phenoxybenzene scaffold.

In Vitro Biological Activity Screening Methodologies

The exploration of the biological activities of this compound and its analogues necessitates a variety of in vitro screening methodologies. These assays are crucial for determining the primary bioactivities, selectivity, and potential mechanisms of action at a cellular and molecular level. github.iomdpi.com Target-based screening is a common approach to identify compounds that modulate the activity of a specific biological target implicated in a disease. github.iomdpi.com

Commonly employed in vitro assays for compounds structurally related to this compound, such as diaryl ethers and other methoxy-substituted aromatic compounds, include assessments of antiproliferative, antimicrobial, and antioxidant activities.

Antiproliferative Activity Screening:

A primary method for evaluating the anticancer potential of novel compounds is the assessment of their antiproliferative or cytotoxic effects against various cancer cell lines. nih.govnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. nih.gov This assay measures the metabolic activity of cells, which is generally correlated with cell number.

For instance, in a study on steroidal diaryl ethers, the in vitro cell growth-inhibitory properties were investigated using the MTT assay on a panel of human cancer cell lines, including cervical (HeLa, SiHa), breast (MCF-7, MDA-MB-231), and ovarian (A2780) cancer cells. nih.gov The results are typically expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Example of Antiproliferative Activity Data for Diaryl Ether Analogues nih.gov
CompoundCell LineIC₅₀ (µM)
Quinoline DerivativeMCF-7Low micromolar
Quinoline DerivativeHeLaLow micromolar

Further mechanistic studies can involve assays to investigate the effect of the compounds on specific cellular processes. For example, tubulin polymerization assays are used to determine if a compound's antiproliferative action is due to the disruption of microtubule formation, a mechanism employed by some anticancer agents. nih.govnih.gov

Antimicrobial and Antiprotozoal Activity Screening:

Analogues of this compound, specifically diaryl ether compounds like triclosan and its derivatives, have been investigated for their inhibitory effects on essential enzymes in pathogens. nih.govresearchgate.net A common target is the enoyl-acyl carrier protein reductase (ENR), which is vital for fatty acid synthesis in organisms like Toxoplasma gondii and Plasmodium falciparum. nih.govresearchgate.net

In vitro screening for such activity involves both enzymatic assays and whole-cell assays. nih.govresearchgate.net In an enzymatic assay, the ability of a compound to inhibit the purified enzyme (e.g., TgENR) is measured. nih.govresearchgate.net In whole-cell assays, the inhibitory effect on the growth of the parasite (e.g., T. gondii tachyzoites) is determined. nih.govresearchgate.net The results are often reported as IC₅₀ (for enzyme inhibition) or MIC₅₀ (minimum inhibitory concentration for 50% of the parasite population). nih.govresearchgate.net

Table 2: Example of In Vitro Activity of Triclosan Analogues Against T. gondii nih.gov
CompoundTgENR IC₅₀ (nM)T. gondii MIC₅₀ (µM)
TriclosanComparable to analoguesComparable to analogues
B-ring modified analogue 1Data not specifiedData not specified
B-ring modified analogue 2Data not specifiedData not specified

Antibacterial activity can also be assessed using standard methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Antioxidant Activity Screening:

The potential antioxidant activity of this compound and its analogues can be evaluated using various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. nih.govmdpi.com Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (ferric reducing antioxidant power) assay. mdpi.com The results of these assays are often compared to a standard antioxidant compound like butylated hydroxytoluene (BHT). nih.gov

Table 3: Example of Antioxidant Activity Data for N-Benzimidazole-Derived Carboxamides nih.gov
CompoundDPPH Scavenging Activity (IC₅₀)FRAP Assay (mmolFe²⁺/mg cpd)
Compound 8Significantly improved vs. standardExcellent
Compound 9Significantly improved vs. standardExcellent
Compound 32Significantly improved vs. standardExcellent
Compound 33Significantly improved vs. standardExcellent
Compound 36Significantly improved vs. standardExcellent
Compound 37Significantly improved vs. standardExcellent
BHT (Standard)Reference valueReference value

Other In Vitro Screening Methodologies:

Depending on the structural features of the analogues and the therapeutic target of interest, other in vitro screening methods may be employed. For example, compounds can be screened for their ability to inhibit specific enzymes like monoamine oxidases (MAO-A and MAO-B), which are targets for neurological disorders. unica.it Additionally, anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines. mdpi.com

Environmental Fate and Degradation Pathways of Aryloxybenzene Compounds

Chemical and Electrochemical Degradation Processes

The degradation of 1-(3-Methoxyphenoxy)-2-methylbenzene in the environment is expected to be initiated through several chemical and electrochemical processes, primarily involving the cleavage of the ether bond and oxidation of the aromatic rings and the methyl group.

The degradation of diaryl ethers can be initiated by microbial action. While non-halogenated diaryl ethers are generally biodegradable under aerobic conditions, specialized microbial strains may be required for their complete mineralization. nih.gov Fungi, with their non-specific enzymes like lignin-peroxidases, are also capable of transforming these compounds. nih.gov Anaerobic methanogenic consortia have demonstrated the ability to dehalogenate even polyhalogenated diaryl ethers, suggesting a potential pathway for the breakdown of substituted diaryl ethers. nih.gov

The methoxy (B1213986) group on the phenoxy ring is a likely point of initial attack. Under anaerobic conditions, methoxyphenols can be transformed into corresponding dihydroxybenzene compounds, which are subsequently mineralized. nih.gov This suggests a demethylation step as a potential early transformation for this compound.

The methylbenzene (toluene) portion of the molecule is also susceptible to degradation. Aerobic degradation of toluene (B28343) can be initiated either by oxidation of the methyl group or by oxidation of the aromatic ring. ethz.ch The oxidation of the methyl group proceeds through benzyl (B1604629) alcohol and benzaldehyde (B42025) to benzoic acid. researchgate.net Ring oxidation can occur at various positions, leading to the formation of cresols (methylphenols). ethz.ch

Electrochemical degradation processes, such as advanced oxidation processes (AOPs), can also contribute to the breakdown of such aromatic compounds. These processes generate highly reactive species like hydroxyl radicals (•OH) that can attack the aromatic rings and the ether linkage, leading to fragmentation and eventual mineralization to CO2 and H2O. mdpi.com For instance, the photocatalytic degradation of phenolic compounds using semiconductor materials like TiO2 under UV irradiation is a well-documented AOP. mdpi.com

Process Description Potential Impact on this compound
Microbial Degradation (Aerobic) Breakdown by microorganisms in the presence of oxygen.Cleavage of the ether bond and degradation of the aromatic rings.
Microbial Degradation (Anaerobic) Breakdown by microorganisms in the absence of oxygen.Potential for demethylation of the methoxy group and cleavage of the ether bond.
Fungal Degradation Transformation by fungal enzymes.Non-specific oxidation and cleavage of the molecule. nih.gov
Advanced Oxidation Processes (AOPs) Generation of highly reactive species (e.g., •OH) to oxidize pollutants.Rapid degradation through hydroxylation of aromatic rings and cleavage of the ether bond.
Photodegradation Degradation by light, particularly UV radiation.Can contribute to the breakdown, especially in surface waters.

Identification and Characterization of Environmental Metabolites and Degradation Products

Given the lack of direct experimental data for this compound, the identification of its environmental metabolites is projected based on the degradation pathways of its constituent parts.

Cleavage of the ether bond would be a primary degradation step, leading to the formation of 3-methoxyphenol (B1666288) and o-cresol (B1677501) (2-methylphenol) . These initial products would then undergo further degradation.

The degradation of the 3-methoxyphenol moiety would likely proceed through demethylation to form resorcinol (1,3-dihydroxybenzene) . nih.gov Resorcinol is a biodegradable compound that can be further mineralized.

The o-cresol moiety would follow the established degradation pathways for cresols. This typically involves hydroxylation to form 3-methylcatechol (B131232) , followed by ring cleavage and subsequent metabolism. ethz.ch

Alternatively, initial oxidation of the methyl group on the toluene ring, prior to ether bond cleavage, could lead to the formation of (3-methoxyphenoxy)benzoic acid and related compounds. The Etard reaction, for example, demonstrates the oxidation of a methyl group on a benzene (B151609) ring to an aldehyde using chromyl chloride. byjus.com

The following table outlines the probable degradation products of this compound based on analogous compounds.

Parent Compound Initial Degradation Step Primary Metabolites Secondary Metabolites
This compoundEther Bond Cleavage3-Methoxyphenol, o-CresolResorcinol, 3-Methylcatechol
This compoundMethyl Group Oxidation2-(3-Methoxyphenoxy)benzyl alcohol2-(3-Methoxyphenoxy)benzaldehyde, 2-(3-Methoxyphenoxy)benzoic acid
This compoundRing HydroxylationHydroxylated derivatives of the parent compound-

Q & A

Q. What synthetic routes are effective for preparing 1-(3-Methoxyphenoxy)-2-methylbenzene, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via Williamson ether synthesis , where a nucleophilic alkoxide (e.g., 3-methoxyphenoxide) reacts with a methyl-substituted aryl halide (e.g., 2-methylbromobenzene). Key parameters include:
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .
  • Temperature : Reactions typically proceed at 80–120°C to balance yield and side-product formation .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
    Alternative routes include Ullmann coupling for diaryl ether formation under Cu catalysis, though this requires higher temperatures (~150°C) .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the ether linkage (δ ~4.0–4.5 ppm for methoxy groups) and methyl substitution on the benzene ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C14_{14}H14_{14}O2_2) and detects isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .

Q. How stable is this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 200°C, as determined by thermogravimetric analysis (TGA) .
  • pH Stability : Stable in neutral aqueous solutions (pH 6–8) but hydrolyzes under strong acidic (pH < 3) or basic (pH > 10) conditions, forming phenolic byproducts .
  • Storage Recommendations : Store in inert atmospheres (N2_2 or Ar) at 4°C to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The methoxy group at the 3-position acts as an electron-donating group, activating the aryl ring for electrophilic substitution. In Suzuki-Miyaura coupling , the methyl group at the 2-position sterically hinders Pd catalyst coordination, requiring bulky ligands (e.g., SPhos) to improve yields . Computational studies (DFT) can model steric and electronic effects to predict reactivity .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial experiments to isolate variables (e.g., solvent, catalyst loading, temperature) .
  • In-situ Monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation and optimize reaction timelines .
  • Reproducibility Checks : Cross-validate protocols using standardized reagents (e.g., Kanto Chemical’s >99% purity aryl halides) .

Q. What strategies enable the design of this compound derivatives for targeted biological activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy (-OCF3_3) to enhance metabolic stability .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 1-Fluoro-3-Methoxy-2-methylbenzene) to identify pharmacophoric motifs .
  • In-vitro Assays : Screen derivatives against enzyme targets (e.g., cyclooxygenase-2) using fluorescence-based inhibition assays .

Q. How does the substitution pattern on the benzene ring influence applications in materials science?

  • Methodological Answer :
  • Polymer Synthesis : The methyl group improves solubility in nonpolar matrices, enabling use in epoxy resins .
  • Coordination Chemistry : The methoxy group can act as a weak ligand for transition metals (e.g., Cu2+^{2+}), forming coordination polymers .
  • Comparative Studies : Analogous compounds (e.g., 2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene) exhibit higher halogen-bonding capacity, useful in crystal engineering .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Discrepancies arise from:
  • Purity Differences : Impurities (e.g., residual solvents) lower observed melting points. Use DSC for accurate measurement .
  • Polymorphism : Crystallization conditions (slow vs. rapid cooling) produce distinct polymorphs with varying thermal profiles .
  • Instrument Calibration : Cross-reference with certified standards (e.g., NIST reference materials) .

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